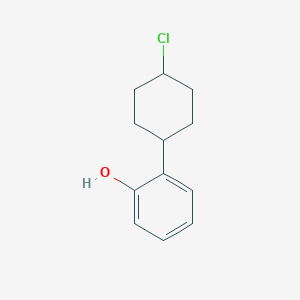
Triphenyl(9-phenylnonyl)phosphanium bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Triphenyl(9-phenylnonyl)phosphanium bromide is a quaternary phosphonium salt with the molecular formula C33H38BrP . This compound is characterized by its unique structure, which includes a triphenylphosphonium core attached to a 9-phenylnonyl chain. It is commonly used in various chemical reactions and has significant applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of triphenyl(9-phenylnonyl)phosphanium bromide typically involves the reaction of triphenylphosphine with 9-bromononylbenzene. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) under reflux conditions. The general reaction scheme is as follows:
(C6H5)3P+Br(CH2)9C6H5→(C6H5)3P+(CH2)9C6H5Br−
The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of microwave irradiation has been explored to optimize reaction conditions, reduce reaction times, and improve yields .
Analyse Des Réactions Chimiques
Types of Reactions: Triphenyl(9-phenylnonyl)phosphanium bromide undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide ion is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) and potassium tert-butoxide (KOtBu).
Oxidation: Reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with NaOH can yield triphenyl(9-phenylnonyl)phosphine oxide .
Applications De Recherche Scientifique
Triphenyl(9-phenylnonyl)phosphanium bromide has diverse applications in scientific research:
Biology: The compound is explored for its potential in drug delivery systems due to its ability to cross cell membranes.
Medicine: Research is ongoing to investigate its use in targeting cancer cells and delivering therapeutic agents.
Mécanisme D'action
The mechanism by which triphenyl(9-phenylnonyl)phosphanium bromide exerts its effects involves its ability to act as a nucleophilic catalyst. The phosphonium ion can stabilize transition states and facilitate the formation of carbon-carbon bonds in organic reactions. Its molecular targets include various organic substrates, and it operates through pathways involving nucleophilic attack and stabilization of reaction intermediates .
Comparaison Avec Des Composés Similaires
Vinyltriphenylphosphonium bromide: Similar in structure but contains a vinyl group instead of the 9-phenylnonyl chain.
Methyltriphenylphosphonium bromide: Contains a methyl group and is used in the Wittig reaction to form methylene compounds.
(3-Carboxypropyl)triphenylphosphonium bromide: Contains a carboxypropyl group and is used in biochemical research.
Uniqueness: Triphenyl(9-phenylnonyl)phosphanium bromide is unique due to its long alkyl chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring membrane permeability and specific reactivity profiles .
Propriétés
Numéro CAS |
103637-80-5 |
|---|---|
Formule moléculaire |
C33H38BrP |
Poids moléculaire |
545.5 g/mol |
Nom IUPAC |
triphenyl(9-phenylnonyl)phosphanium;bromide |
InChI |
InChI=1S/C33H38P.BrH/c1(2-4-10-20-30-21-11-6-12-22-30)3-5-19-29-34(31-23-13-7-14-24-31,32-25-15-8-16-26-32)33-27-17-9-18-28-33;/h6-9,11-18,21-28H,1-5,10,19-20,29H2;1H/q+1;/p-1 |
Clé InChI |
ZDBFQYGXXCDUTE-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)CCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



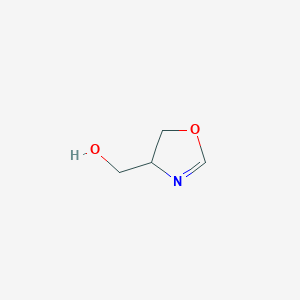
![N-[3-Acetamido-4-(2-phenylhydrazinylidene)-1,2-oxazol-5(4H)-ylidene]acetamide](/img/structure/B14337720.png)
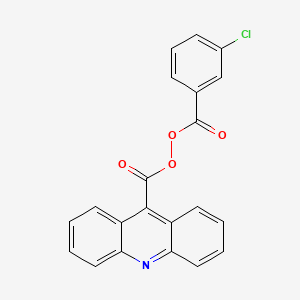
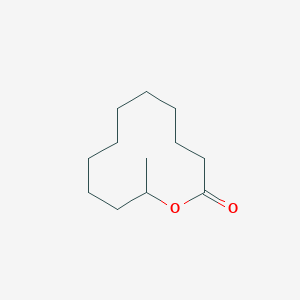
![2-[2-(4-Amino-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]benzene-1-sulfonic acid](/img/structure/B14337754.png)



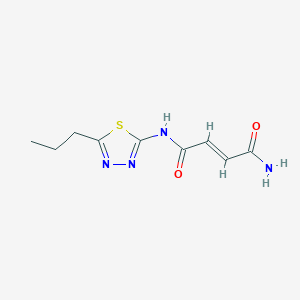
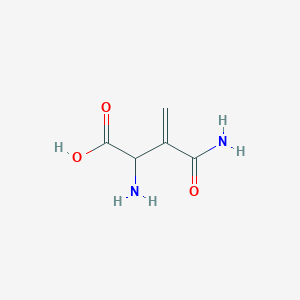
![8,8'-{Carbonylbis[azanediyl(3-methyl-4,1-phenylene)carbonylazanediyl]}di(naphthalene-1,3,5-trisulfonic acid)](/img/structure/B14337780.png)
![6-Oxo-3-{2-[4-(2-phenoxyethoxy)phenyl]hydrazinylidene}cyclohexa-1,4-diene-1-carbaldehyde](/img/structure/B14337787.png)
